4-Iodo-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-indole typically involves the iodination of 1-methylindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as silver sulfate or potassium iodate in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to changes in the indole ring structure .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-methyl-1H-indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The iodine atom and methyl group influence its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methylindole: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-1-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Iodoindole: Lacks the methyl group, affecting its biological activity and reactivity.
Eigenschaften
Molekularformel |
C9H8IN |
---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
4-iodo-1-methylindole |
InChI |
InChI=1S/C9H8IN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |
InChI-Schlüssel |
CACTZMLFYNYXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.